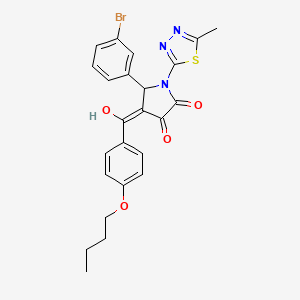
5-(3-Bromophenyl)-4-(4-butoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Bromophenyl)-4-(4-butoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H22BrN3O4S and its molecular weight is 528.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 5-(3-Bromophenyl)-4-(4-butoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one is a synthetic derivative notable for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C22H24BrN3O3S
- Molecular Weight : 480.41 g/mol
- CAS Number : Not specified in the search results.
Structural Features
The compound features a pyrrolone backbone, which is modified with a bromophenyl group and a butoxybenzoyl moiety. The presence of a thiadiazole ring contributes to its unique biological profile.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrrolones have been shown to inhibit bacterial growth by disrupting cell wall synthesis.
Anticancer Properties
Several studies have reported that pyrrolone derivatives can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and the modulation of pro-apoptotic and anti-apoptotic proteins.
Case Study: Anticancer Activity
In a study examining the effects of related compounds on cancer cell lines, it was found that:
- Compound A (structurally similar) exhibited IC50 values in the low micromolar range against breast cancer cells.
- The compound induced cell cycle arrest at the G2/M phase, leading to increased apoptosis rates.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This activity may be linked to its ability to modulate NF-kB signaling pathways.
Research Findings
A study demonstrated that:
- Treatment with the compound reduced levels of TNF-alpha and IL-6 in vitro.
- In vivo models showed decreased edema in response to inflammatory stimuli.
Neuroprotective Effects
Emerging evidence suggests that compounds like this pyrrolone may provide neuroprotection through antioxidant mechanisms. By scavenging free radicals, they can potentially mitigate oxidative stress-related neuronal damage.
Data Table: Summary of Biological Activities
Propiedades
Número CAS |
609795-78-0 |
|---|---|
Fórmula molecular |
C24H22BrN3O4S |
Peso molecular |
528.4 g/mol |
Nombre IUPAC |
(4E)-5-(3-bromophenyl)-4-[(4-butoxyphenyl)-hydroxymethylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H22BrN3O4S/c1-3-4-12-32-18-10-8-15(9-11-18)21(29)19-20(16-6-5-7-17(25)13-16)28(23(31)22(19)30)24-27-26-14(2)33-24/h5-11,13,20,29H,3-4,12H2,1-2H3/b21-19+ |
Clave InChI |
UPAYWOSNVOQUIN-XUTLUUPISA-N |
SMILES isomérico |
CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC(=CC=C4)Br)/O |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC(=CC=C4)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















